molecular formula C12H17NO2 B2666795 Tert-butyl 2-(phenylamino)acetate CAS No. 65171-67-7

Tert-butyl 2-(phenylamino)acetate

Cat. No.: B2666795
CAS No.: 65171-67-7
M. Wt: 207.273
InChI Key: MYBNTSLQHDGJFY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenylamino)acetate is an organic compound with the molecular formula C12H17NO2. It is also known by its IUPAC name, tert-butyl anilinoacetate. This compound is characterized by the presence of a tert-butyl ester group and a phenylamino group attached to an acetate backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(phenylamino)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with aniline in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(phenylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(phenylamino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(phenylamino)acetate involves its interaction with molecular targets such as enzymes and receptors. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the phenylamino group.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid backbone but lacks the tert-butyl ester group.

    Aniline: Contains a phenylamino group but lacks the ester functionality.

Uniqueness

Tert-butyl 2-(phenylamino)acetate is unique due to the combination of the tert-butyl ester and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBNTSLQHDGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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